molecular formula C14H20S B12081388 2-Naphthalenethiol, 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl- CAS No. 132392-27-9

2-Naphthalenethiol, 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-

Cat. No.: B12081388
CAS No.: 132392-27-9
M. Wt: 220.38 g/mol
InChI Key: FXMPZALQWZSCOT-UHFFFAOYSA-N
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Description

2-Naphthalenethiol, 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl- is an organic compound with the molecular formula C14H20S It is a derivative of naphthalene, characterized by the presence of a thiol group (-SH) and four methyl groups attached to the tetrahydro naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenethiol, 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl- typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available naphthalene derivatives.

    Hydrogenation: The naphthalene ring is partially hydrogenated to form the tetrahydro naphthalene structure.

    Thiol Group Introduction: The thiol group is introduced via thiolation reactions, often using reagents like thiourea or hydrogen sulfide under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient separation techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenethiol, 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding naphthalene derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or thioesters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Naphthalene derivatives.

    Substitution: Thioethers, thioesters.

Scientific Research Applications

2-Naphthalenethiol, 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Naphthalenethiol, 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl- involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, modulating their activity. Additionally, the compound may influence signaling pathways and gene expression through its interaction with transcription factors and other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenol, 5,6,7,8-tetrahydro-: Similar structure but with a hydroxyl group instead of a thiol group.

    5,6,7,8-Tetrahydro-2-naphthol: Another naphthalene derivative with a hydroxyl group.

    2-Naphthalenemethanol, 2,3,4,4a,5,6,7,8-octahydro-α,α,4a,8-tetramethyl-: A related compound with a methanol group.

Uniqueness

2-Naphthalenethiol, 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl- is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its hydroxyl and methanol analogs. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

132392-27-9

Molecular Formula

C14H20S

Molecular Weight

220.38 g/mol

IUPAC Name

5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-thiol

InChI

InChI=1S/C14H20S/c1-13(2)7-8-14(3,4)12-9-10(15)5-6-11(12)13/h5-6,9,15H,7-8H2,1-4H3

InChI Key

FXMPZALQWZSCOT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)S)(C)C)C

Origin of Product

United States

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